5-Fluoro-8-methoxyquinoline
Overview
Description
Synthesis Analysis
The data on the chemistry of fluorinated quinolines available in the literature of the last 10–15 years are presented. A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Molecular Structure Analysis
The molecular formula of 5-Fluoro-8-methoxyquinoline is C10H8FNO . The InChI code is 1S/C10H8FNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 .Chemical Reactions Analysis
Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .Physical And Chemical Properties Analysis
5-Fluoro-8-methoxyquinoline is a solid at 20°C . It has a molecular weight of 177.18 .Scientific Research Applications
Chemosensor Applications
- Fluorescence-Based Metal Ion Detection : 5-Chloro-8-methoxyquinoline derivatives have been characterized for their potential as chemosensors, specifically for detecting cadmium ions (Cd 2+) in various environments, including waste effluent streams and food products. The use of such compounds could be crucial for monitoring and controlling cadmium pollution and contamination (Prodi et al., 2001).
Pharmaceutical Research
Antibacterial Drug Development : Novel quinoline derivatives, including those with 8-methoxyquinoline scaffolds, have shown potent antibacterial activity against respiratory pathogens. This includes effectiveness against quinolone-resistant and methicillin-resistant strains, suggesting their potential in treating respiratory tract infections (Odagiri et al., 2018).
Antitumor Activities : The synthesis of 7-fluoro (or 8-methoxy)-4-anilinoquinoline compounds has yielded promising results in antitumor activities. These compounds have been evaluated against specific cancer cell lines, showing potential as selective antitumor inhibitors (Liu et al., 2015).
Material Science and Chemical Synthesis
Controlled Drug Release Mechanisms : Methoxy-modified kaolinite, a novel carrier for anticancer drug 5-fluorouracil, utilizes 8-methoxyquinoline-related structures for the controlled release of drugs. This mechanism has potential applications in targeted drug delivery systems, particularly for colon-specific delivery (Tan et al., 2017).
Synthesis of Key Pharmaceutical Intermediates : The compound 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, has been synthesized using an improved process. This advancement aids in the efficient production of pharmaceuticals (Nishimura & Saitoh, 2016).
Fluorescence and Sensing Technologies
- Development of Fluorescent Sensors : 8-Methoxyquinoline derivatives have been utilized in creating fluorescent sensors, particularly for detecting zinc ions (Zn 2+). These sensors are selective and have potential applications in biomedical fields, including cell imaging studies (Pradhan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-8-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOHPRHYFXAKPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-8-methoxyquinoline | |
CAS RN |
439-88-3 | |
Record name | 5-Fluoro-8-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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